![molecular formula C13H18N4O3 B6424697 methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034551-93-2](/img/structure/B6424697.png)
methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate
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Description
The compound “methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate” is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a carbonyl group, and an ester group . Compounds containing a triazole ring are significant heterocycles that exhibit broad biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar functional groups are often synthesized via reactions like “Click” chemistry and Suzuki–Miyaura cross-coupling reaction .Scientific Research Applications
- Methyl-1H-1,2,4-triazole-3-carboxylate serves as a precursor for creating nucleoside analogues. One notable example is Ribavirin , an antiviral medication used against RNA viruses. Researchers utilize this compound to develop novel nucleoside-based drugs with potential therapeutic applications .
- In the field of energy storage and fuel cells, 1H-1,2,3-triazole (a related compound) has been investigated as an active group to enhance proton conduction in PEMs. These membranes exhibit significantly improved conductivity compared to other materials, making them promising for fuel cell applications .
- Triazole derivatives, including methyl-1H-1,2,4-triazole-3-carboxylate , find use as corrosion inhibitors for copper alloys. Their ability to protect metal surfaces from corrosion makes them valuable in industrial settings .
- Triazole-based compounds are employed as photostabilizers in various materials, including plastics, polymers, and coatings. They enhance the resistance of these materials to UV radiation, prolonging their lifespan and maintaining their integrity .
- Researchers explore triazole derivatives for their pesticidal properties. These compounds may act as fungicides, herbicides, or insecticides, contributing to crop protection and sustainable agriculture .
- Triazoles have applications in dye synthesis. They can serve as building blocks for creating colorful dyes used in textiles, printing, and other industries .
Nucleoside Analogue Synthesis
Polymer Electrolyte Membranes (PEMs)
Corrosion Inhibitors
Photostabilizers
Agrochemicals
Dye Chemistry
properties
IUPAC Name |
methyl 6-(1-methyltriazole-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-16-8-10(14-15-16)11(18)17-5-3-13(4-6-17)7-9(13)12(19)20-2/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDCNQMQECYXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC3(CC2)CC3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate |
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